molecular formula C14H11NO3 B13924741 9H-Fluorene, 2-methoxy-7-nitro- CAS No. 54961-21-6

9H-Fluorene, 2-methoxy-7-nitro-

Katalognummer: B13924741
CAS-Nummer: 54961-21-6
Molekulargewicht: 241.24 g/mol
InChI-Schlüssel: XBTYFXIQZXIKCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-7-nitrofluorene is an organic compound with the molecular formula C14H11NO3. It is a derivative of fluorene, characterized by the presence of a methoxy group at the 2-position and a nitro group at the 7-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-7-nitrofluorene typically involves the nitration of 2-methoxyfluorene. One common method includes dissolving 2-methoxyfluorene in glacial acetic acid and adding concentrated nitric acid under controlled temperature conditions. The reaction mixture is then stirred and heated to facilitate the nitration process, resulting in the formation of 2-Methoxy-7-nitrofluorene .

Industrial Production Methods

Industrial production of 2-Methoxy-7-nitrofluorene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-7-nitrofluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methoxy-7-nitrofluorene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 2-Methoxy-7-nitrofluorene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including mutagenesis and cytotoxicity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxy-7-nitrofluorene is unique due to the specific positioning of the methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

54961-21-6

Molekularformel

C14H11NO3

Molekulargewicht

241.24 g/mol

IUPAC-Name

2-methoxy-7-nitro-9H-fluorene

InChI

InChI=1S/C14H11NO3/c1-18-12-3-5-14-10(8-12)6-9-7-11(15(16)17)2-4-13(9)14/h2-5,7-8H,6H2,1H3

InChI-Schlüssel

XBTYFXIQZXIKCH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.